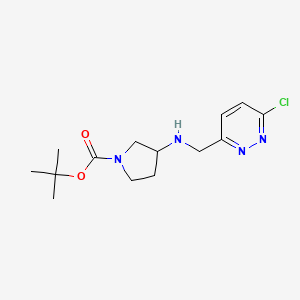

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13103792

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21ClN4O2 |

|---|---|

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-11(9-19)16-8-10-4-5-12(15)18-17-10/h4-5,11,16H,6-9H2,1-3H3 |

| Standard InChI Key | FFCVDGDOUZEKSQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with an amino group linked to a (6-chloropyridazin-3-yl)methyl moiety. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows . The chloropyridazine component introduces aromaticity and electrophilic reactivity, which are critical for interactions in biological systems or further chemical modifications.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (R-enantiomer) | 1421011-24-6 | |

| CAS Number (unspecified stereochemistry) | 1420899-57-5 | |

| Molecular Formula | ||

| Molecular Weight | 312.79 g/mol | |

| Exact Mass | 312.135 Da |

Synthesis and Reaction Pathways

Boc Protection of Pyrrolidine Derivatives

A foundational step in synthesizing this compound involves introducing the Boc group to pyrrolidine. As demonstrated in the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 186550-13-0), 3-aminopyrrolidine reacts with di-tert-butyl dicarbonate in chloroform at room temperature, yielding the Boc-protected amine in 98% yield . This method highlights the efficiency of carbamate formation under mild conditions, a strategy likely applicable to the target compound.

Functionalization with Chloropyridazine

Subsequent functionalization involves coupling the Boc-protected pyrrolidine with 6-chloro-3-(chloromethyl)pyridazine. While direct literature on this specific reaction is limited, analogous procedures for benzyloxycarbonyl (Cbz) protection provide insight. For instance, tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 879275-54-4) was synthesized by reacting (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with benzyl chloroformate in tetrahydrofuran (THF) at 0°C, followed by triethylamine-mediated deprotonation . Adapting this approach, the primary amine on pyrrolidine could react with 6-chloro-3-(chloromethyl)pyridazine under similar conditions to install the chloropyridazine moiety.

Table 2: Hypothetical Synthesis Route

| Step | Reaction Component | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | 3-Aminopyrrolidine + Boc₂O | CHCl₃, 20°C, 1 h | 98% | |

| 2 | Boc-pyrrolidine + 6-Cl-pyridazine derivative | THF, 0°C → RT, 4 h | ~77%* |

*Estimated based on analogous Cbz-protection reactions .

Physicochemical Properties

Spectroscopic Characterization

Proton nuclear magnetic resonance () of related compounds, such as benzyl ((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methylcarbamate, reveals characteristic peaks:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume